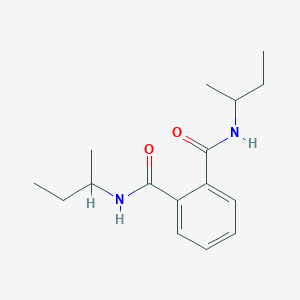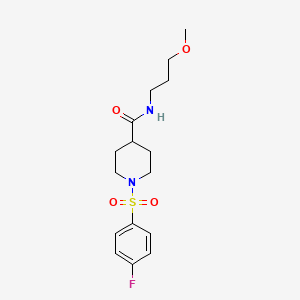
N,N'-di-sec-butylphthalamide
Overview
Description
N,N’-di-sec-butylphthalamide is an organic compound with the molecular formula C16H24N2O2 It is a derivative of phthalimide, where the hydrogen atoms on the nitrogen atoms are replaced by sec-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing N,N’-di-sec-butylphthalamide involves the condensation of phthalic anhydride with sec-butylamine. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is heated to promote the formation of the amide bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of N,N’-di-sec-butylphthalamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-di-sec-butylphthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phthalimide derivatives.
Scientific Research Applications
N,N’-di-sec-butylphthalamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-di-sec-butylphthalamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and resulting in various physiological responses.
Comparison with Similar Compounds
Similar Compounds
N,N’-diethylphthalamide: Similar structure but with ethyl groups instead of sec-butyl groups.
N,N’-dimethylphthalamide: Similar structure but with methyl groups instead of sec-butyl groups.
N,N’-diisopropylphthalamide: Similar structure but with isopropyl groups instead of sec-butyl groups.
Uniqueness
N,N’-di-sec-butylphthalamide is unique due to the presence of sec-butyl groups, which impart distinct steric and electronic properties compared to other phthalimide derivatives
Properties
IUPAC Name |
1-N,2-N-di(butan-2-yl)benzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-11(3)17-15(19)13-9-7-8-10-14(13)16(20)18-12(4)6-2/h7-12H,5-6H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJUZPGOKYXPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229507 | |
| Record name | N1,N2-Bis(1-methylpropyl)-1,2-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293764-89-3 | |
| Record name | N1,N2-Bis(1-methylpropyl)-1,2-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293764-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N2-Bis(1-methylpropyl)-1,2-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4909929.png)
![2-(4-bromophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4909946.png)
![3-CHLORO-N-(2,4-DIFLUOROPHENYL)-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4909947.png)
![N-butyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4909954.png)
![4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4909959.png)
![[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B4909961.png)

![3-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4(3H)-quinazolinone](/img/structure/B4909972.png)
![Propan-2-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4909979.png)
![N-(4-methylphenyl)tricyclo[4.3.1.13,8]undecane-3-carboxamide](/img/structure/B4909987.png)
![((2S)-1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4909988.png)
![2-(2,4-dimethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B4909990.png)
![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B4909993.png)
![2-chloro-N-{1-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4910001.png)
